molecular formula C20H20ClFN4O B2763831 (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride CAS No. 1189866-68-9

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride

Cat. No. B2763831
CAS RN: 1189866-68-9
M. Wt: 386.86
InChI Key: DHWUXLJZAGVWKG-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of this compound involves several steps. An efficient synthesis of a similar compound, {4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone, has been described starting from 3-bromothiophene-2-carboxylic acid and 2-fluoro­phenylhydrazine . The structures of the final and intermediate products have been determined by spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various methods such as spectral analysis . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound , being a piperazine derivative, can be used in the synthesis of other piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Monoamine Oxidase Inhibitory Activities

Compounds containing the (2-fluorophenyl) piperazine moiety have been evaluated for monoamine oxidase (MAO) -A and -B inhibitory activities . This suggests that our compound could potentially be used in the treatment of diseases related to the malfunction of monoamine oxidases, such as depression and Parkinson’s disease.

Cancer Cell Cytotoxicity

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on selected cancer cell lines . This suggests that our compound could potentially be used in cancer treatment.

Antimicrobial Activity

Imidazole derivatives, which our compound is, have been reported to show various biological activities such as antibacterial, antimycobacterial, and antifungal activities . This suggests potential applications in the treatment of various infections.

Anti-inflammatory and Antipyretic Activities

Imidazole derivatives have also been reported to show anti-inflammatory and antipyretic activities . This suggests potential applications in the treatment of inflammation and fever.

Antitumor Potential

Imidazole containing compounds have been synthesized and evaluated for their antitumor potential against different cell lines . This suggests that our compound could potentially be used in the treatment of tumors.

Inhibition of Helicobacter pylori Growth

Compounds containing a (2-fluorophenyl) piperazine moiety have been found to inhibit the growth and pathogenesis of Helicobacter pylori . This suggests potential applications in the treatment of Helicobacter pylori infections, which are associated with gastric ulcers and stomach cancer.

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been demonstrated to be a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

properties

IUPAC Name

[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O.ClH/c21-17-8-4-5-9-18(17)25-11-10-22-20(25)24-14-12-23(13-15-24)19(26)16-6-2-1-3-7-16;/h1-11H,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWUXLJZAGVWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride

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